molecular formula C16H11N5O2 B3067272 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione CAS No. 89988-41-0

4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione

Cat. No.: B3067272
CAS No.: 89988-41-0
M. Wt: 305.29 g/mol
InChI Key: WLIAVOZUORCGAX-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a fused heterocyclic compound combining triazine and quinazoline moieties. Its structure features a phenyl group at position 2 and an amino group at position 4, contributing to its unique electronic and steric properties. The quinazoline core is known for its role in diverse biological activities, while the triazine ring enhances reactivity and binding affinity to biomolecular targets .

Properties

IUPAC Name

4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-20-15(23)13(10-6-2-1-3-7-10)19-21-14(22)11-8-4-5-9-12(11)18-16(20)21/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIAVOZUORCGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3N(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381710
Record name 4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89988-41-0
Record name 4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 2-aminophenyl derivatives with appropriate reagents to form the triazinoquinazoline structure. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an anticancer agent, exhibiting cytostatic activity against various cancer cell lines.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.

Industry: In the industry, this compound is used in material science and nanotechnology. Its unique properties enable the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione lies in its substitution pattern. Key analogs and their differences are summarized below:

Compound Name Substituents/Modifications Core Structure Key References
This compound - 2-Phenyl
- 4-Amino
Triazinoquinazoline
3H-[1,2,4]Triazino[3,2-b]quinazoline-2,6(1H)-diones - Arylmethyl/arylacyl groups at positions 2/3 Triazinoquinazoline
2-Chloromethyl-triazino[6,1-b]quinazoline-4,10-dione - Chloromethyl at position 2 Triazinoquinazoline
5,6-Difluoro-1,2,4-triazine derivatives - Fluorine at positions 5/6 1,2,4-Triazine
Pyrido[1,2-b][1,2,4]triazines - Pyridine fused to triazine Pyridotriazine

Key Observations :

  • Substituent Effects: The 2-phenyl and 4-amino groups in the target compound enhance π-π stacking and hydrogen-bonding capabilities, critical for DNA interaction . In contrast, fluorinated triazines (e.g., 5,6-difluoro derivatives) exhibit increased lipophilicity and metabolic stability .
  • Reactivity: Chloromethyl-substituted analogs (e.g., Kathiravan et al., 2016) are more electrophilic, favoring nucleophilic displacement reactions, whereas the amino group in the target compound may improve solubility and bioavailability .
Pharmacological Activity Comparisons

The pharmacological profiles of related compounds highlight the impact of structural variations:

Compound Class/Modification Biological Activity Mechanism/Application Key References
4-Amino-2-phenyl-triazinoquinazoline - Antimicrobial
- DNA fluorophore
Binds DNA via intercalation
3H-Triazinoquinazolines (arylmethyl/arylacyl) - Antimicrobial (broad-spectrum) Disrupts microbial cell membranes
Fluorinated 1,2,4-triazines - Anticancer, antifungal, anti-HIV Modulates kinase/CDK pathways
Pyrido[1,2-b][1,2,4]triazines - Antifungal Inhibits fungal ergosterol synthesis
Triazino[6,1-b]quinazoline-4,10-diones - Antihyperlipidemic Modulates lipid metabolism enzymes

Key Insights :

  • Antimicrobial Activity: Both the target compound and Break et al.’s arylmethyl/arylacyl derivatives show antimicrobial properties, but the amino group in the former may enhance DNA binding, making it a dual-function agent (antimicrobial + fluorophore) .
  • Fluorinated Derivatives : Fluorine substitution broadens activity to anticancer and anti-HIV applications due to enhanced bioavailability and target affinity .
  • Divergent Applications : Despite shared triazine/quinazoline cores, substituents dictate specificity. For example, chloromethyl groups in Kathiravan’s compounds favor antihyperlipidemic activity, likely via prodrug activation .

Critical Analysis :

  • Scalability : The target compound’s synthesis shares similarities with Break et al.’s methods but avoids hazardous reagents (e.g., chloroacetonitrile in Kathiravan’s work) .
  • Fluorine Incorporation: Fluorinated derivatives require specialized reagents (e.g., 4,4'-difluorobenzil), limiting accessibility compared to the phenyl/amino-substituted target .

Biological Activity

4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C16H11N5O2
  • Molecular Weight : 305.29 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is synthesized through the condensation of appropriate amino and carbonyl compounds under controlled conditions to yield the desired quinazoline derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance:

  • Study Findings : A recent study evaluated various quinazoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
CompoundInhibition Zone (mm)MIC (mg/mL)Activity against
Compound 139 (S. aureus)65Moderate
Compound 1512 (E. coli)75Moderate
Compound 14a12 (S. aureus)70Moderate
Compound 14b13 (Candida albicans)75Moderate

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. For example:

  • Mechanism : Compounds have been shown to inhibit key pathways involved in cancer cell proliferation, including the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Case Study : One study recorded IC50 values of less than 10 nM for certain quinazoline derivatives against various cancer cell lines including MCF-7 and HepG2 .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives have shown promise in other areas:

  • Antioxidant Activity : Some compounds displayed high DPPH scavenging activity, indicating potential as antioxidants .
  • Antidiabetic Activity : Certain derivatives were found to inhibit enzymes related to carbohydrate metabolism, suggesting a role in managing diabetes .

Q & A

Q. What are the standard synthetic protocols for 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione?

The synthesis typically involves condensation reactions followed by cyclization. A common method starts with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacting with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst. After refluxing for 4 hours, the solvent is evaporated under reduced pressure, and the solid product is filtered and purified. Cyclization steps may employ carbonyldiimidazole (CDI) in anhydrous dioxane or DMF at 80°C to form the triazinoquinazoline core .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via melting point analysis, while structural confirmation relies on spectral techniques:

  • 1H-NMR and 13C-NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm).
  • LC-MS/EI-MS for molecular ion peaks (e.g., [M+H]+ at m/z 363 for derivatives).
  • Elemental analysis (C, H, N percentages) to verify stoichiometry (e.g., C: 59.62%, H: 3.13%, N: 17.38% for a related compound) .

Q. What solvents and catalysts are critical for its synthesis?

Key solvents include absolute ethanol for initial condensation and anhydrous dioxane/DMF for cyclization. Catalysts like glacial acetic acid (for Schiff base formation) and CDI (for intramolecular cyclization) are essential. Reaction temperatures (80–250°C) and durations (1–4 hours) vary depending on the step .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization requires:

  • Tailoring substituents : Electron-withdrawing groups on benzaldehyde (e.g., -Cl) enhance electrophilicity, improving condensation efficiency.
  • Controlling cyclization conditions : CDI in DMF at 80°C for 1 hour achieves >70% yield for triazinoquinazoline formation, while prolonged heating degrades sensitive intermediates.
  • Purification strategies : Recrystallization from ethanol/chloroform (40:10 v/v) removes unreacted starting materials .

Q. What challenges arise in interpreting spectral data for structural confirmation?

Common challenges include:

  • Signal splitting in NMR : Overlapping aromatic protons (e.g., in phenyl or quinazoline rings) complicate integration. Deuterated DMSO or COSY/HSQC experiments resolve ambiguities.
  • Disordered crystal structures : X-ray diffraction may reveal phenyl ring disorder (e.g., 55.8:44.2 ratio in a salt form), necessitating rigid-body refinement .
  • Mass spectral fragmentation : Loss of CO or NH3 groups during ionization requires high-resolution MS to distinguish molecular ions from fragments .

Q. How do substituents on the phenyl ring influence biological activity?

Derivatives with electron-donating groups (e.g., -OCH3) exhibit enhanced bioactivity due to improved solubility and target binding. For example:

  • Antimicrobial activity : 4-Methoxyphenyl analogs show MIC values <10 µg/mL against S. aureus via disruption of cell wall synthesis.
  • Antiviral potential : Fluorinated derivatives (e.g., 7-(4'-fluorophenyl)) inhibit viral proteases by mimicking natural substrates .

Q. What methodologies are used to resolve contradictions in reported biological data?

Discrepancies in bioactivity data (e.g., varying IC50 values) can be addressed by:

  • Standardized assays : Re-evaluating compounds under identical conditions (e.g., fixed pH, temperature) to control variables.
  • SAR studies : Systematically modifying substituents (e.g., -F, -Cl, -CH3) to isolate structural contributors to activity.
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) identify binding interactions that correlate with experimental results .

Q. What are the limitations of current synthetic routes, and how can they be improved?

Key limitations include:

  • Low scalability : Multi-step protocols (e.g., diazotization, cyclization) reduce overall yield. Flow chemistry could streamline steps.
  • Toxic byproducts : Use of POCl3 or thiosemicarbazide generates hazardous waste. Green alternatives (e.g., enzymatic catalysis) are under exploration.
  • Stereochemical control : Racemic mixtures form during cyclization. Chiral auxiliaries or asymmetric catalysis may enforce enantioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Reactant of Route 2
Reactant of Route 2
4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione

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